molecular formula C20H22N4O B7629189 (2-methyl-3H-benzimidazol-5-yl)-(4-methyl-3-phenylpiperazin-1-yl)methanone

(2-methyl-3H-benzimidazol-5-yl)-(4-methyl-3-phenylpiperazin-1-yl)methanone

Cat. No. B7629189
M. Wt: 334.4 g/mol
InChI Key: LQRWSFOOHAWADK-UHFFFAOYSA-N
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Description

(2-methyl-3H-benzimidazol-5-yl)-(4-methyl-3-phenylpiperazin-1-yl)methanone, also known as MBPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. MBPM is a novel piperazine derivative that exhibits unique properties and has been studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of (2-methyl-3H-benzimidazol-5-yl)-(4-methyl-3-phenylpiperazin-1-yl)methanone is not yet fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the serotonin 5-HT1A receptor. It has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
(2-methyl-3H-benzimidazol-5-yl)-(4-methyl-3-phenylpiperazin-1-yl)methanone has been shown to exhibit significant biochemical and physiological effects, including the modulation of neurotransmitter systems such as serotonin and GABA. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

The advantages of using (2-methyl-3H-benzimidazol-5-yl)-(4-methyl-3-phenylpiperazin-1-yl)methanone in lab experiments include its unique properties, including its selectivity and potency as an SSRI and 5-HT1A receptor partial agonist. However, its limitations include its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of (2-methyl-3H-benzimidazol-5-yl)-(4-methyl-3-phenylpiperazin-1-yl)methanone, including its potential use as a therapeutic agent in various neurological and psychiatric disorders. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Additionally, the development of more efficient synthesis methods and the exploration of novel derivatives may lead to the discovery of new and more effective drugs.

Synthesis Methods

The synthesis of (2-methyl-3H-benzimidazol-5-yl)-(4-methyl-3-phenylpiperazin-1-yl)methanone involves a multi-step process that includes the reaction of 2-methyl-3H-benzimidazole-5-carboxylic acid with thionyl chloride to form 2-methyl-3H-benzimidazole-5-carbonyl chloride. The carbonyl chloride is then reacted with 4-methyl-3-phenylpiperazine in the presence of triethylamine to form (2-methyl-3H-benzimidazol-5-yl)-(4-methyl-3-phenylpiperazin-1-yl)methanone.

Scientific Research Applications

(2-methyl-3H-benzimidazol-5-yl)-(4-methyl-3-phenylpiperazin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. It has been shown to exhibit significant antidepressant and anxiolytic effects in animal models, and its mechanism of action has been studied in detail.

properties

IUPAC Name

(2-methyl-3H-benzimidazol-5-yl)-(4-methyl-3-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-14-21-17-9-8-16(12-18(17)22-14)20(25)24-11-10-23(2)19(13-24)15-6-4-3-5-7-15/h3-9,12,19H,10-11,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRWSFOOHAWADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCN(C(C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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